4-(4-Nitrophenyl)oxazole
Overview
Description
4-(4-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound characterized by the presence of an oxazole ring substituted with a nitrophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)oxazole can be achieved through various methods. One common approach involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of acetic anhydride and sodium acetate. The reaction mixture is heated under reflux conditions to yield the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. Techniques such as ultrasound-assisted synthesis have been explored to enhance reaction rates and improve product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrophenyl)oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate (CAN)
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride)
Substitution: Electrophilic reagents (e.g., halogens, nitro groups)
Major Products Formed:
Oxidation: Imides, benzoic acids
Reduction: Amino derivatives
Substitution: Halogenated or nitro-substituted oxazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)oxazole and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(4-Nitrophenyl)oxazole can be compared with other oxazole derivatives, such as:
2-Methoxybenzo[d]oxazole: Exhibits excellent antibacterial activity.
2-Ethoxybenzo[d]oxazole: Known for its antifungal properties.
Macrooxazoles A-D: Newly discovered oxazole carboxylic acid derivatives with antimicrobial and cytotoxic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
4-(4-Nitrophenyl)oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, characterized by the presence of a nitrophenyl group attached to an oxazole ring. The compound exhibits interesting physical properties, including a melting point range of 224-226 °C and notable infrared (IR) spectral features indicative of its functional groups, such as the nitro group and the oxazole moiety .
Antimicrobial Activity
Numerous studies have assessed the antimicrobial properties of this compound against various bacterial strains.
In Vitro Studies
- Antibacterial Efficacy : The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that it exhibited a minimum inhibitory concentration (MIC) value of 62.5 µg/mL against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
- Disc Diffusion Method : In another evaluation using the disc diffusion method, this compound demonstrated potent activity against E. coli and Klebsiella pneumoniae, with inhibition zones exceeding those of standard antibiotics like ampicillin .
Comparative Analysis
The following table summarizes the antibacterial activity of various compounds, including this compound:
Compound | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
This compound | 62.5 | Various (up to 14 mm) |
Ampicillin | 3.28 | 17 mm |
Ciprofloxacin | N/A | 16 mm |
Anticancer Activity
Research into the anticancer properties of oxazole derivatives has highlighted their potential as apoptosis inducers. One study identified related compounds with EC values in the low nanomolar range against colorectal cancer cell lines, suggesting that modifications to the oxazole structure could enhance anticancer efficacy .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Bacterial Enzymes : The presence of the nitro group is thought to enhance interaction with bacterial enzymes, disrupting metabolic pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate caspases and induce DNA fragmentation, hallmarks of apoptosis in cancer cells .
Case Studies
- Antimicrobial Evaluation : A comprehensive study evaluated various oxazole derivatives, including this compound, against a panel of clinically relevant bacteria. The results indicated that modifications in substituents significantly affected biological activity .
- Cancer Cell Line Studies : In vitro studies on colorectal cancer cell lines demonstrated that oxazole derivatives could inhibit tumor growth effectively, with some compounds leading to over 60% tumor growth inhibition in xenograft models .
Properties
IUPAC Name |
4-(4-nitrophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSISQMFQWBGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561723 | |
Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13382-61-1 | |
Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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